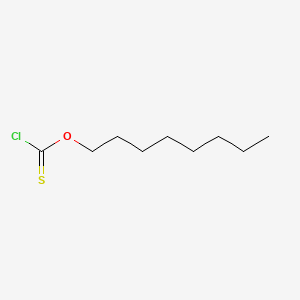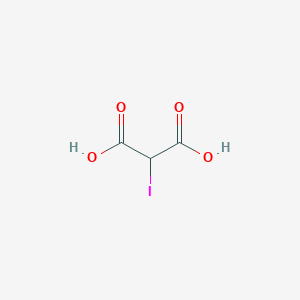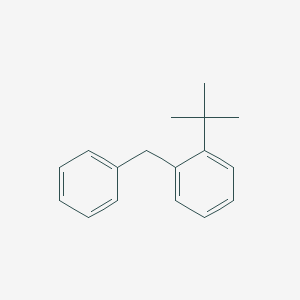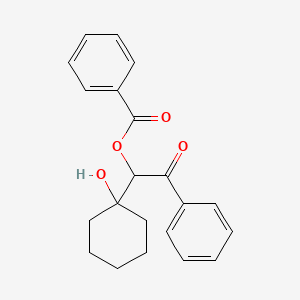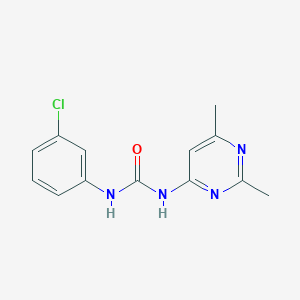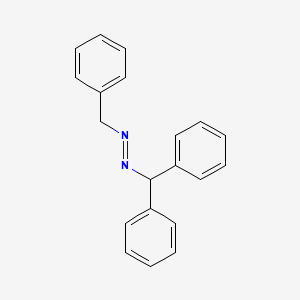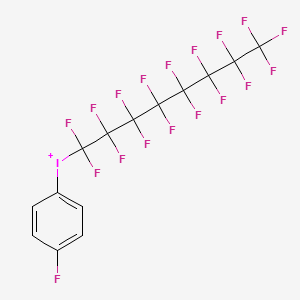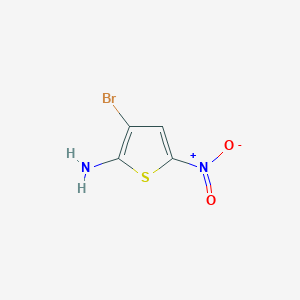
3-Bromo-5-nitrothiophen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-nitrothiophen-2-amine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a thiophene ring substituted with bromine, nitro, and amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitrothiophen-2-amine typically involves the nitration of 3-bromo-2-aminothiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-nitrothiophen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild bases.
Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products:
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Reduction Reactions: The major product is 3-bromo-5-aminothiophen-2-amine.
Oxidation Reactions: Products include sulfoxides and sulfones.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-5-nitrothiophen-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in cross-coupling reactions.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. Research is ongoing to identify and optimize compounds with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the development of functional materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 3-Bromo-5-nitrothiophen-2-amine and its derivatives depends on the specific biological target or application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. Additionally, the bromine and amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-Bromo-2-aminothiophene: Lacks the nitro group, resulting in different reactivity and applications.
5-Bromo-2-nitroaniline: Contains a benzene ring instead of a thiophene ring, leading to different electronic properties.
3-Nitrothiophen-2-amine:
Uniqueness: 3-Bromo-5-nitrothiophen-2-amine is unique due to the presence of both bromine and nitro groups on the thiophene ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications. Its ability to undergo multiple types of reactions and its potential in diverse fields highlight its significance in scientific research and industrial applications.
Propriétés
Numéro CAS |
85069-57-4 |
|---|---|
Formule moléculaire |
C4H3BrN2O2S |
Poids moléculaire |
223.05 g/mol |
Nom IUPAC |
3-bromo-5-nitrothiophen-2-amine |
InChI |
InChI=1S/C4H3BrN2O2S/c5-2-1-3(7(8)9)10-4(2)6/h1H,6H2 |
Clé InChI |
IDQBQYRWZJVPNI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1Br)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


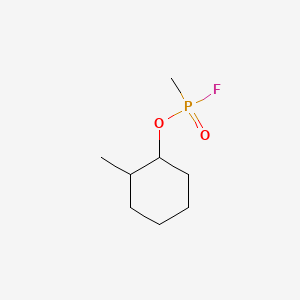

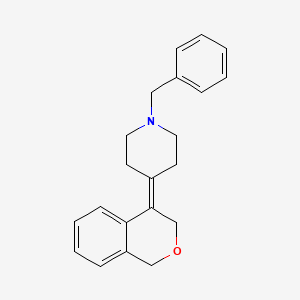
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14426656.png)
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)
